![molecular formula C20H22N2O2 B2909120 N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 1421525-42-9](/img/structure/B2909120.png)

N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

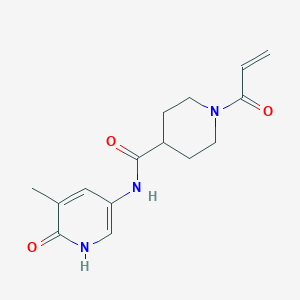

“N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide” is a compound that belongs to the family of spiro[chromane-2,4’-piperidine]-4(3H)-one compounds . These compounds are six-membered tricyclic molecules containing oxygen and nitrogen as hetero atoms . They have been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .

Synthesis Analysis

The synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one compounds usually involves simultaneous reactions of condensation and cyclization . For instance, N-benzylspiro[chromane-2,4’-piperidine]-4(3H)-one was synthesized and observed to inhibit the release of histamine from isolated rat peritoneal mast cells .

Molecular Structure Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been incorporated in a wide variety of pharmaceuticals and biochemicals .

Chemical Reactions Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one compounds are usually formed by the simultaneous reactions of condensation and cyclization . They have been incorporated in a wide variety of pharmaceuticals and biochemicals .

作用機序

Target of Action

CHEMBL2443080, also known as N-phenylspiro[3,4-dihydrochromene-2,4’-piperidine]-1’-carboxamide or N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide, primarily targets the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents. It plays a crucial role in various physiological processes, including cold sensation and thermoregulation .

Mode of Action

CHEMBL2443080 acts as an antagonist at the TRPM8 receptor . This means it binds to the receptor and inhibits its activation, thereby preventing the downstream effects associated with the receptor’s activation .

Biochemical Pathways

Given its antagonistic action on the trpm8 receptor, it likely impacts thecalcium signaling pathway . The TRPM8 receptor is a calcium-permeable ion channel, and its activation leads to an influx of calcium ions into the cell . By inhibiting this receptor, CHEMBL2443080 could potentially modulate calcium-dependent cellular processes .

Result of Action

The molecular and cellular effects of CHEMBL2443080’s action are likely related to its inhibition of the TRPM8 receptor. This could lead to a decrease in calcium influx into the cell, which may impact various cellular processes, including signal transduction, neurotransmitter release, and muscle contraction . The specific effects would depend on the cell type and the physiological context .

特性

IUPAC Name |

N-phenylspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(21-17-7-2-1-3-8-17)22-14-12-20(13-15-22)11-10-16-6-4-5-9-18(16)24-20/h1-9H,10-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKNKIIFFZIDNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)C(=O)NC3=CC=CC=C3)OC4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2909042.png)

![N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2909044.png)

![Benzyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2909051.png)

![2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2909053.png)

![1-(2-chlorophenyl)-N-[1-(2-furyl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2909055.png)

![2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2909056.png)

![1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2909058.png)